molecular formula C9H20O3Si B042271 Methyl (t-butyldimethylsilyloxy)acetate CAS No. 146351-72-6

Methyl (t-butyldimethylsilyloxy)acetate

Cat. No.: B042271
CAS No.: 146351-72-6
M. Wt: 204.34 g/mol
InChI Key: KTNTVTQVEAPQNT-UHFFFAOYSA-N
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Description

Methyl (t-butyldimethylsilyloxy)acetate is an organosilicon compound with the molecular formula C9H20O3Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a t-butyldimethylsilyloxy group. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.

Mechanism of Action

Action Environment

The action of Methyl (t-butyldimethylsilyloxy)acetate may be influenced by various environmental factors. For instance, the compound is sensitive to moisture/water and reacts slowly with them . It’s also acid-sensitive , indicating that its action, efficacy, and stability may be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl (t-butyldimethylsilyloxy)acetate are not well-documented in the literature. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is used in pharmaceutical testing .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (t-butyldimethylsilyloxy)acetate can be synthesized through the reaction of methyl acetate with t-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

CH3COOCH3+(CH3)3CSi(CH3)2ClCH3COOSi(CH3)2C(CH3)3+HCl\text{CH}_3\text{COOCH}_3 + \text{(CH}_3\text{)}_3\text{CSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{CH}_3\text{COOSi(CH}_3\text{)}_2\text{C(CH}_3\text{)}_3 + \text{HCl} CH3​COOCH3​+(CH3​)3​CSi(CH3​)2​Cl→CH3​COOSi(CH3​)2​C(CH3​)3​+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (t-butyldimethylsilyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.

Scientific Research Applications

Methyl (t-butyldimethylsilyloxy)acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug delivery systems and prodrugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (t-butyldimethylsilyloxy)acetate is unique due to its balance of stability and reactivity. The t-butyldimethylsilyloxy group provides significant steric hindrance, making it more stable than trimethylsilyl derivatives. This stability allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNTVTQVEAPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457594
Record name methyl (t-butyldimethylsilyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146351-72-6
Record name methyl (t-butyldimethylsilyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(tert-butyldimethylsilyl)oxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl glycolate (0.776 ml, 0.905 g, 10.0 nmol) was added to a suspension of TBDMS-Cl (1.81 g, 12.0 mmol) and imidazole (1.7 g, 25.0 mmol) in dry dimethylformamide (DMF) (2.0 ml) at 0° C., under stirring. After 90 min stirring at RT, water (25 ml) was added, and the resulting mixture was extracted with ethyl ether (3×15 ml). The organic phases were combined, washed with water (3×15 ml), dried (Na2SO4) and evaporated to give methyl (t-butyldimethylsilyloxy)acetate (2.0 g, 100%).
Quantity
0.776 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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